Cas no 1093408-07-1 (N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano3,2-d1,3dioxin-7-yl}acetamide)

N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano3,2-d1,3dioxin-7-yl}acetamide structure
1093408-07-1 structure
商品名:N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano3,2-d1,3dioxin-7-yl}acetamide
CAS番号:1093408-07-1
MF:C21H23NO6
メガワット:385.41042637825
CID:6180288
PubChem ID:4914413

N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano3,2-d1,3dioxin-7-yl}acetamide 化学的及び物理的性質

名前と識別子

    • N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano3,2-d1,3dioxin-7-yl}acetamide
    • N-(8-hydroxy-6-phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide
    • VU0509404-2
    • N-(8-hydroxy-6-phenoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide
    • F3114-0051
    • Z111770912
    • AKOS016164215
    • 1093408-07-1
    • N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl}acetamide
    • HMS1773A19
    • AKOS001204257
    • VU0509404-1
    • インチ: 1S/C21H23NO6/c1-13(23)22-17-18(24)19-16(27-21(17)26-15-10-6-3-7-11-15)12-25-20(28-19)14-8-4-2-5-9-14/h2-11,16-21,24H,12H2,1H3,(H,22,23)
    • InChIKey: MIUJLSMULFUXEZ-UHFFFAOYSA-N
    • ほほえんだ: O1C(C(C(C2C1COC(C1C=CC=CC=1)O2)O)NC(C)=O)OC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 385.15253745g/mol
  • どういたいしつりょう: 385.15253745g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 519
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 6
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 86.2Ų

N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano3,2-d1,3dioxin-7-yl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3114-0051-20μmol
N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl}acetamide
1093408-07-1 90%+
20μl
$79.0 2023-07-05
Life Chemicals
F3114-0051-1mg
N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl}acetamide
1093408-07-1 90%+
1mg
$54.0 2023-07-05
Life Chemicals
F3114-0051-5μmol
N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl}acetamide
1093408-07-1 90%+
5μl
$63.0 2023-07-05
Life Chemicals
F3114-0051-25mg
N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl}acetamide
1093408-07-1 90%+
25mg
$109.0 2023-07-05
Life Chemicals
F3114-0051-15mg
N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl}acetamide
1093408-07-1 90%+
15mg
$89.0 2023-07-05
Life Chemicals
F3114-0051-10μmol
N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl}acetamide
1093408-07-1 90%+
10μl
$69.0 2023-07-05
Life Chemicals
F3114-0051-40mg
N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl}acetamide
1093408-07-1 90%+
40mg
$140.0 2023-07-05
Life Chemicals
F3114-0051-4mg
N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl}acetamide
1093408-07-1 90%+
4mg
$66.0 2023-07-05
Life Chemicals
F3114-0051-2μmol
N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl}acetamide
1093408-07-1 90%+
2μl
$57.0 2023-07-05
Life Chemicals
F3114-0051-3mg
N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl}acetamide
1093408-07-1 90%+
3mg
$63.0 2023-07-05

N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano3,2-d1,3dioxin-7-yl}acetamide 関連文献

N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano3,2-d1,3dioxin-7-yl}acetamideに関する追加情報

N-{8-Hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl}acetamide: A Comprehensive Overview

In the realm of organic chemistry, the compound N-{8-hydroxy-6-phenoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl}acetamide (CAS No. 1093408-07-1) stands out as a fascinating molecule with intricate structural features and potential applications in various fields. This compound is a derivative of a pyrano[3,2-d][1,3]dioxin system, which is a bicyclic structure combining a pyran ring with a dioxin moiety. The presence of hydroxyl (OH) and phenoxy (O-C₆H₅) groups introduces additional complexity and functional diversity to the molecule.

The pyrano[3,2-d][1,3]dioxin core is a unique bicyclic framework that has garnered attention in recent years due to its potential in drug design and materials science. Researchers have explored the synthesis of such compounds through various methods, including cyclization reactions and ring-forming strategies. The hexahydro designation indicates that the pyran ring is partially hydrogenated, adding to the molecule's stability and potential for bioavailability.

Recent studies have highlighted the importance of phenoxy groups in modulating the pharmacokinetic properties of molecules. The phenoxy group in this compound is attached at the 6-position of the pyrano[3,2-d][1,3]dioxin system, which could influence its solubility and permeability. Additionally, the phenyl group at the 2-position introduces hydrophobicity, potentially enhancing its interaction with biological targets.

The hydroxyl group at the 8-position plays a crucial role in the molecule's reactivity and functionality. It can participate in hydrogen bonding, which is essential for stabilizing interactions within biological systems. Furthermore, the acetamide group attached to the 7-position introduces an amide bond, which is known for its stability and ability to form hydrogen bonds with other molecules.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of complex molecules like this one. For instance, density functional theory (DFT) calculations have been employed to study the electronic distribution and potential reaction pathways of N-{8-hydroxy...}acetamide. These studies provide valuable insights into its behavior under various chemical conditions.

In terms of applications, this compound may find utility in drug delivery systems due to its unique structural features. The combination of hydrophilic and hydrophobic groups could make it an ideal candidate for designing drug carriers or as a building block for more complex molecules with therapeutic potential.

Moreover, the synthesis of such compounds involves multi-step processes that require precise control over reaction conditions. Techniques such as Suzuki coupling or Stille coupling may be employed to introduce substituents at specific positions on the bicyclic framework. These methods not only enhance synthetic efficiency but also allow for fine-tuning of the molecule's properties.

The study of pyrano[3,2-d][1,3]dioxin derivatives has also extended into materials science. Researchers are investigating their potential as precursors for advanced materials such as polymers or organic semiconductors. The rigid bicyclic structure could impart desirable mechanical and electronic properties to these materials.

In conclusion, N-{8-hydroxy...}acetamide represents a promising compound with diverse applications across multiple disciplines. Its intricate structure and functional groups make it an attractive target for further research in drug design, materials science, and beyond.

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